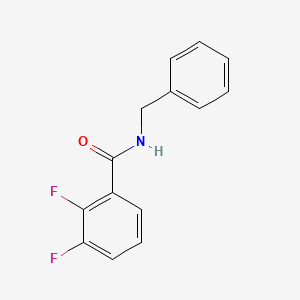

N-benzyl-2,3-difluorobenzamide

Description

N-Benzyl-2,3-difluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 2- and 3-positions of the benzoyl ring and an N-benzyl group. Fluorination at aromatic positions enhances metabolic stability, lipophilicity, and intermolecular interactions, such as hydrogen bonding and C-F···π stacking, which are critical for biological activity and crystal engineering .

Properties

IUPAC Name |

N-benzyl-2,3-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-12-8-4-7-11(13(12)16)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMTYUMUFAWHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3-difluorobenzamide typically involves the reaction of 2,3-difluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3-difluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol can be used for substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is used for oxidation.

Major Products

Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methanol is used.

Reduction: The major product is N-benzyl-2,3-difluoroaniline.

Oxidation: The major product is 2,3-difluorobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-benzyl-2,3-difluorobenzamide serves as a crucial building block in the synthesis of more complex organic molecules. Its difluorobenzamide structure enhances its reactivity and ability to form hydrogen bonds, making it a valuable intermediate in various synthetic pathways. The fluorine substituents can significantly influence the electronic properties of the compound, allowing for tailored reactivity in chemical reactions.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |

| Reaction Conditions | Typically synthesized via the reaction of 2,3-difluorobenzoic acid with benzylamine in the presence of coupling agents like DCC and DMAP. |

Pharmacological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various bacterial strains, particularly focusing on their role as inhibitors of the bacterial cell division protein FtsZ. These compounds have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, indicating their potential as novel antibacterial agents.

- Mechanism of Action : The compound's mechanism involves binding to FtsZ, leading to disruption in bacterial cell division. This interaction results in increased GTPase activity and stabilization of FtsZ polymers, which is crucial for bacterial cell integrity.

Anticonvulsant Properties

This compound has also been investigated for its anticonvulsant activities. Research indicates that certain structural modifications can enhance its potency as an anticonvulsant agent. The placement of heteroatom substituents has been shown to be critical for maximizing anticonvulsant activity.

| Compound | ED50 (mg/kg) | Comparison |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Comparable to phenytoin (ED50 = 6.5 mg/kg) |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Comparable to phenytoin |

Case Studies

- Antimicrobial Activity Against MRSA : A study demonstrated that this compound derivatives effectively inhibit MRSA by targeting the FtsZ protein, leading to morphological changes in bacterial cells through electron microscopy analysis .

- Anticonvulsant Efficacy : Research into N-benzyl-2-acetamido derivatives revealed significant anticonvulsant properties with favorable ED50 values compared to established drugs like phenytoin .

Mechanism of Action

The mechanism of action of N-benzyl-2,3-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-benzyl-2,3-difluorobenzamide and related fluorinated benzamides:

Structural and Crystallographic Comparisons

- Fo23 vs. This compound: Fo23 (C₁₃H₈F₃NO) features trifluorination (two fluorines on the aniline ring, one on benzoyl) and coplanar aromatic rings with interplanar angles of 0.5°, stabilized by 1D amide···amide hydrogen bonds . In contrast, this compound lacks the third fluorine and includes a benzyl group, which may disrupt coplanarity due to steric hindrance, altering crystallization behavior .

- N-Benzyl-2,2,2-trifluoroacetamide : The trifluoroacetyl group increases electronegativity and metabolic stability compared to the difluorobenzoyl moiety, enhancing antifungal activity via stronger C-F···enzyme interactions .

Biological Activity

N-benzyl-2,3-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound contains a benzamide moiety with two fluorine atoms positioned at the 2 and 3 positions of the aromatic ring. This structural configuration enhances its chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegative fluorine atoms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby blocking their catalytic activity. The presence of fluorine enhances binding affinity through stronger hydrogen bonding interactions.

- Protein-Ligand Interactions : Its unique structure allows it to participate in various protein-ligand interactions, which can modulate the activity of target proteins involved in cellular pathways.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various strains of bacteria. For example, it has been evaluated against Staphylococcus aureus, showing significant inhibition compared to non-fluorinated analogs. The fluorination contributes to enhanced hydrophobic interactions with bacterial proteins, increasing its effectiveness .

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cells, making it a candidate for further development in anticancer therapies. The mechanism appears to involve apoptosis induction in cancer cells through modulation of key signaling pathways .

Case Studies and Research Findings

Several research studies have focused on the biological implications of this compound:

-

Antimicrobial Activity Study : A study comparing the efficacy of various benzamide derivatives found that this compound exhibited superior activity against S. aureus strains due to enhanced binding at the allosteric site of FtsZ protein .

Compound EC50 (μM) Target This compound 0.15 FtsZ (antibacterial) Non-fluorinated analog 0.45 FtsZ - Cytotoxicity Assessment : In a series of assays on HepG2 liver cancer cells, this compound displayed an EC50 value of 10 μM, indicating moderate cytotoxicity and potential for further development as an anticancer agent .

Applications in Research

This compound serves multiple roles in scientific research:

- Synthesis Intermediate : It is utilized as an intermediate in the synthesis of more complex organic molecules.

- Biological Probing : The compound acts as a probe in studying enzyme inhibition and protein interactions, providing insights into drug design and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.